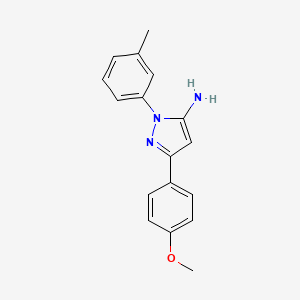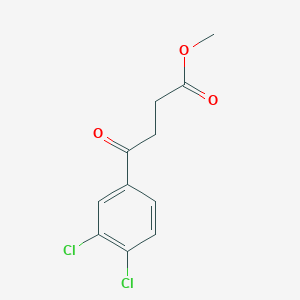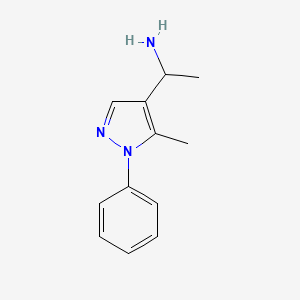![molecular formula C11H14N4 B3317188 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 956781-21-8](/img/structure/B3317188.png)
1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
Vue d'ensemble
Description
The compound “1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Synthesis Techniques : The compound 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine has been synthesized through various methods. For instance, it can be prepared by the annulation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone, facilitated by tin(IV) chloride, indicating a method for creating pyrazolo[3,4-b]pyridin derivatives (Hu et al., 2018). Similarly, the use of l-proline as a green catalyst has been demonstrated in the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines from three-component domino reactions, which is significant for green chemistry applications (Gunasekaran et al., 2014).
Catalytic Properties : The compound and its derivatives have shown promising applications in catalysis. For example, pyrazolylamine ligands based on this structure, when combined with nickel complexes, have been effective in catalyzing the oligomerization or polymerization of ethylene, producing a range of products from butene and hexene to high molecular weight polyethylene. The outcome is highly dependent on the co-catalyst and solvent used, illustrating the compound's versatility in catalytic processes (Obuah et al., 2014).
Chemical Synthesis and Reactivity
Chemical Reactivity : The compound's derivatives have been utilized in the synthesis of diverse heterocyclic structures, such as pyrazolo[3,4-b]pyridines and pyrazolyl aminopyrimidines, which have shown potential as anticancer agents. This highlights the compound's role in medicinal chemistry, where its derivatives can be designed to target specific biological activities (Alam et al., 2018).
Novel Synthesis Pathways : Innovative synthesis pathways for this compound and its derivatives have been explored, such as a four-step synthesis from (S)-Boc-alanine, leading to various heteroaryl ethan-1-amines. This method showcases the compound's flexibility in synthetic chemistry, providing a foundation for further structural exploration and functionalization (Svete et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, often leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have a variety of effects, often leading to changes in cellular processes and potential therapeutic effects .
Action Environment
Similar compounds are often sensitive to factors such as ph, temperature, and the presence of other compounds .
Propriétés
IUPAC Name |
1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(12)10-7-14-15(9(10)2)11-5-3-4-6-13-11/h3-8H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRPHIGFGXFUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3317119.png)


![N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea](/img/structure/B3317151.png)





![1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B3317172.png)

![[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B3317201.png)
